molecular formula C8H11N3OS B1508393 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-one

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-one

Cat. No. B1508393
M. Wt: 197.26 g/mol
InChI Key: XGXQNNQKAZSKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-one is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-one

InChI

InChI=1S/C8H11N3OS/c1-6-9-8(13-10-6)11-4-2-7(12)3-5-11/h2-5H2,1H3

InChI Key

XGXQNNQKAZSKGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of piperidin-4-one HCl salt (4.08 g, 30 mmol) and Et3N (20 mL, 78.6 mmol) in EtOH (50 mL) was added 5-chloro-3-methyl-1,2,4-thiadiazole (4.05 g, 30 mmol). The mixture was heated to reflux for 1.5 hours and then concentrated to dryness. The residue was dissolved in EtOAc. The solution was washed with water (30 mL×3) and brine (30 mL), dried over Na2SO4, and concentrated to dryness. The residue was recrystalled from ether to give 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-one (510 mg, 8.6%). 1H-NMR (300 MHz, CDCl3) δ 3.86 (t, J=6.3 Hz, 4H), 2.62 (t, J=6.3, Hz, 4H), 2.44 (s, 3H).
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8-(3-methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane (1.75 g, 7 mmol) in acetone (15 mL) was added 2 N aqueous HCl solution (50 mL) and stirred at 50° C. for 3 hours. The reaction mixture was cooled to 0° C. and saturated aqueous NaHCO3 solution was added dropwise until pH 7. The aqueous phase was extracted three times with dichloromethane, the combined organic phases were dried over sodium sulfate and the solvent was evaporated to give the title compound as a light brown solid (1.29 g, 90%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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